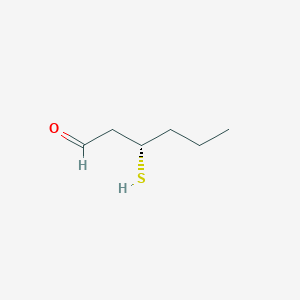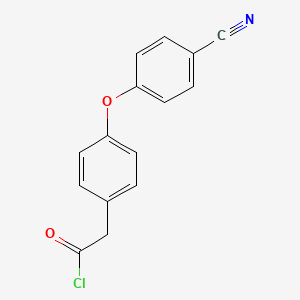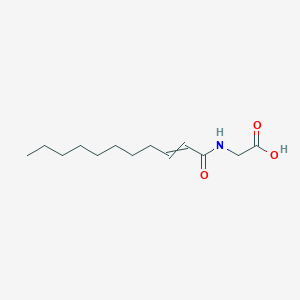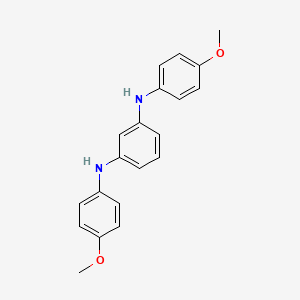
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methoxyphenyl groups attached to a benzene-1,3-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The resulting benzene-1,3-diamine is then subjected to a substitution reaction with 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide to yield N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine.
Industrial Production Methods
Industrial production methods for N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its good stability and high hole mobility.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges (holes) through the device, thereby enhancing its performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar hole-transporting properties but with a different core structure.
N~1~,N~3~-Bis(4-methoxyphenyl)aniline: Another related compound with similar electronic properties.
Uniqueness
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is unique due to its specific combination of methoxyphenyl groups and benzene-1,3-diamine core, which imparts distinct electronic properties and stability, making it suitable for various advanced applications .
Propriétés
Numéro CAS |
202832-49-3 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-10-6-15(7-11-19)21-17-4-3-5-18(14-17)22-16-8-12-20(24-2)13-9-16/h3-14,21-22H,1-2H3 |
Clé InChI |
JJGYZGWHHMEVBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
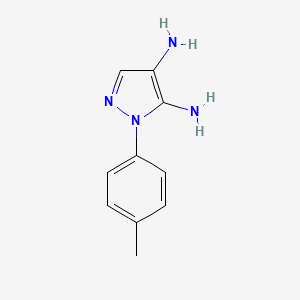
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
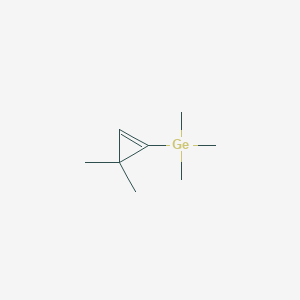

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

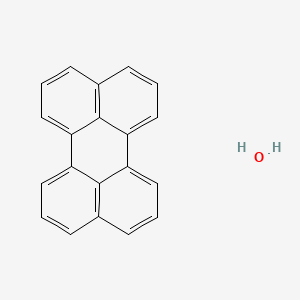
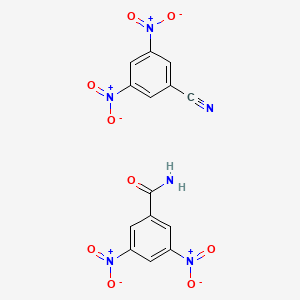
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
